molecular formula C7H6Cl2N2O2 B13897915 Ethyl 5,6-dichloropyridazine-3-carboxylate

Ethyl 5,6-dichloropyridazine-3-carboxylate

Cat. No.: B13897915
M. Wt: 221.04 g/mol
InChI Key: OPQVVAHYYRXWTA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5,6-dichloropyridazine-3-carboxylate can be synthesized through the chlorination of ethyl pyridazine-3-carboxylate. The reaction typically involves the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The process is carried out under reflux conditions, where the reaction mixture is heated to a specific temperature for a certain period .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination reactions. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6-dichloropyridazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reactions are conducted under anhydrous conditions to prevent side reactions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridazine derivatives, while reduction reactions can produce partially or fully reduced compounds .

Scientific Research Applications

Ethyl 5,6-dichloropyridazine-3-carboxylate has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound is explored for its potential therapeutic applications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5,6-dichloropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 5,6-dichloropyridazine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3,6-dichloropyridazine-4-carboxylate: This compound has chlorine atoms at the 3rd and 6th positions and an ethyl ester group at the 4th position.

    Ethyl 4,6-dichloropyridazine-3-carboxylate: This compound has chlorine atoms at the 4th and 6th positions and an ethyl ester group at the 3rd position.

Properties

Molecular Formula

C7H6Cl2N2O2

Molecular Weight

221.04 g/mol

IUPAC Name

ethyl 5,6-dichloropyridazine-3-carboxylate

InChI

InChI=1S/C7H6Cl2N2O2/c1-2-13-7(12)5-3-4(8)6(9)11-10-5/h3H,2H2,1H3

InChI Key

OPQVVAHYYRXWTA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN=C(C(=C1)Cl)Cl

Origin of Product

United States

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